N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0781667
InChI: InChI=1S/C17H14FN3O3S2/c1-23-11-5-9(6-12(8-11)24-2)15(22)20-16(25)21-17-19-13-4-3-10(18)7-14(13)26-17/h3-8H,1-2H3,(H2,19,20,21,22,25)
SMILES: COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC
Molecular Formula: C17H14FN3O3S2
Molecular Weight: 391.4 g/mol

N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide

CAS No.:

Cat. No.: VC0781667

Molecular Formula: C17H14FN3O3S2

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide -

Specification

Molecular Formula C17H14FN3O3S2
Molecular Weight 391.4 g/mol
IUPAC Name N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C17H14FN3O3S2/c1-23-11-5-9(6-12(8-11)24-2)15(22)20-16(25)21-17-19-13-4-3-10(18)7-14(13)26-17/h3-8H,1-2H3,(H2,19,20,21,22,25)
Standard InChI Key VZFFRLIRGWJZSQ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator